N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline
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Overview
Description
N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a nitro group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide (DMF) at elevated temperatures. For example, one method involves heating the reactants at 100°C for 4 hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Produces N,N-Dimethyl-4-amino-3-(1H-pyrazol-1-yl)aniline.
Substitution of the dimethylamino group: Produces various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different substitution patterns.
3,4-Dimethyl-1H-pyrazol-1-yl derivatives: Share the pyrazole ring but differ in the substituents attached to the ring.
Uniqueness: N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline is unique due to the presence of both a nitro group and a dimethylamino group on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65753-83-5 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N,N-dimethyl-4-nitro-3-pyrazol-1-ylaniline |
InChI |
InChI=1S/C11H12N4O2/c1-13(2)9-4-5-10(15(16)17)11(8-9)14-7-3-6-12-14/h3-8H,1-2H3 |
InChI Key |
MQHMXQDRQQLVFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N2C=CC=N2 |
Origin of Product |
United States |
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